
3-Azidopropanoic acid-PFP ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Azidopropanoic acid-PFP ester is a compound that serves as an azidopropanoic acid linker containing an activated pentafluorophenyl (PFP) ester. This compound is primarily used in click chemistry, a class of biocompatible small molecule reactions commonly used in bioconjugation, allowing the joining of substrates of interest with specific biomolecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azidopropanoic acid-PFP ester typically involves the reaction of 3-azidopropanoic acid with pentafluorophenol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and implementing continuous flow chemistry techniques to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
3-Azidopropanoic acid-PFP ester undergoes several types of chemical reactions, primarily involving its azide and ester functional groups:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction forms triazole linkages when the azide group reacts with alkynes in the presence of copper catalysts.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), forming triazole linkages without the need for a copper catalyst.
Amide Bond Formation: The activated PFP ester reacts with amine groups to form stable amide bonds.
Common Reagents and Conditions
CuAAC: Copper sulfate and sodium ascorbate are commonly used as the copper source and reducing agent, respectively.
SPAAC: No additional reagents are required, as the reaction is driven by the strain in the alkyne.
Amide Bond Formation: The reaction typically occurs in the presence of a base such as triethylamine.
Major Products
Triazole Linkages: Formed from CuAAC and SPAAC reactions.
Amide Bonds: Formed from the reaction with amines.
Wissenschaftliche Forschungsanwendungen
3-Azidopropanoic acid-PFP ester is widely used in various scientific research fields:
Wirkmechanismus
The mechanism of action of 3-Azidopropanoic acid-PFP ester involves its functional groups:
Azide Group: Participates in cycloaddition reactions with alkynes, forming stable triazole linkages.
PFP Ester: Reacts with amine groups to form amide bonds, providing a stable linkage between molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Azidopropanoic acid: Contains an azide moiety and carboxylic acid group, used in similar click chemistry reactions.
Pentafluorophenyl Esters: A class of compounds with activated esters used for amide bond formation.
Uniqueness
3-Azidopropanoic acid-PFP ester is unique due to its dual functionality, allowing it to participate in both click chemistry reactions and amide bond formation. This versatility makes it a valuable tool in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C9H4F5N3O2 |
|---|---|
Molekulargewicht |
281.14 g/mol |
IUPAC-Name |
(2,3,4,5,6-pentafluorophenyl) 3-azidopropanoate |
InChI |
InChI=1S/C9H4F5N3O2/c10-4-5(11)7(13)9(8(14)6(4)12)19-3(18)1-2-16-17-15/h1-2H2 |
InChI-Schlüssel |
FRSRZMNVGWVIJB-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN=[N+]=[N-])C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


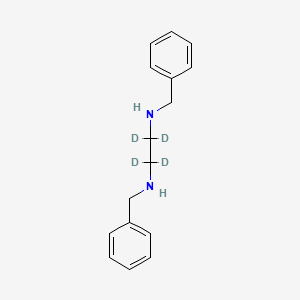

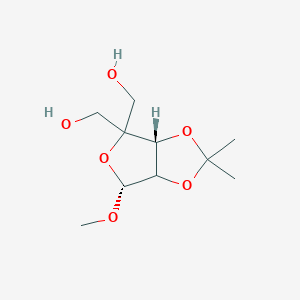
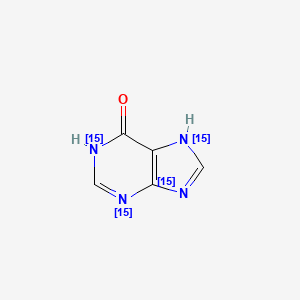
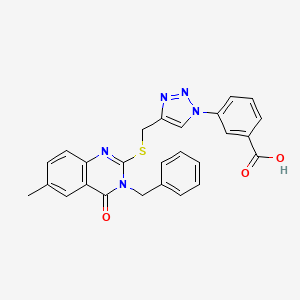
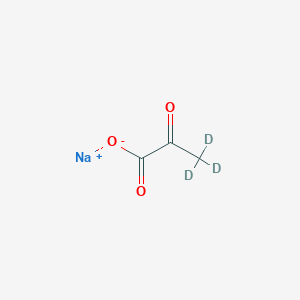
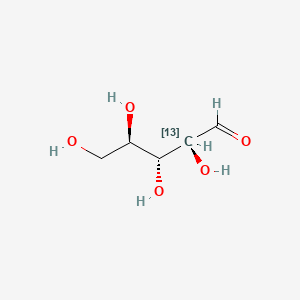


![3-{[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B12404589.png)
![(E)-3-[3-methoxy-4-[[1-(3-nitrophenyl)triazol-4-yl]methoxy]phenyl]prop-2-enoic acid](/img/structure/B12404601.png)
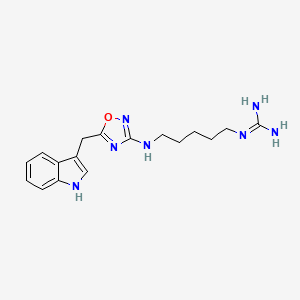
![1-[(2R,5S)-4-[6-chloro-2-[3-(dimethylamino)azetidin-1-yl]-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl]-2,5-dimethylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B12404615.png)

